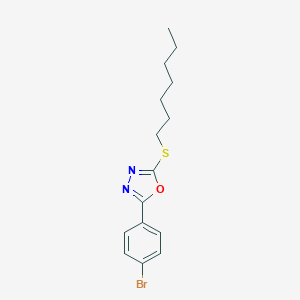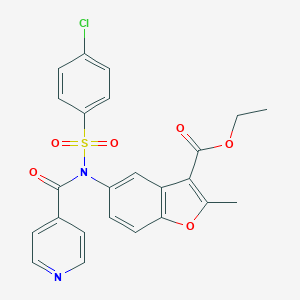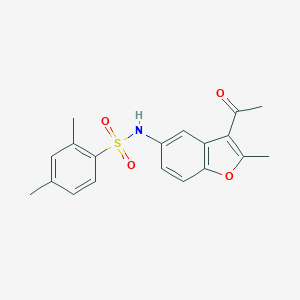![molecular formula C23H15Br2N3O B407493 3,4-BIS(4-BROMOPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE](/img/structure/B407493.png)
3,4-BIS(4-BROMOPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-BIS(4-BROMOPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Métodos De Preparación
The synthesis of 3,4-BIS(4-BROMOPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves the reaction of 4-bromo-benzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate then undergoes cyclization with an appropriate diketone under acidic conditions to yield the desired pyrazole derivative . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts and controlled temperature settings .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides under the influence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,4-BIS(4-BROMOPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 3,4-BIS(4-BROMOPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, which are crucial for cancer cell survival . The compound may also interact with specific receptors on cell surfaces, triggering signaling pathways that result in cell death .
Comparación Con Compuestos Similares
Similar compounds to 3,4-BIS(4-BROMOPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other pyrazole derivatives such as:
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 4,4,5,5-Tetramethyl-2-(1H-pyrazol-2-yl)-1,3,2-dioxaborolane
These compounds share structural similarities but differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific arrangement of bromophenyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H15Br2N3O |
|---|---|
Peso molecular |
509.2g/mol |
Nombre IUPAC |
3,4-bis(4-bromophenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H15Br2N3O/c24-16-10-6-14(7-11-16)20-19-21(27-26-20)23(29)28(18-4-2-1-3-5-18)22(19)15-8-12-17(25)13-9-15/h1-13,22H,(H,26,27) |
Clave InChI |
UGKFDFZUUCEPMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
SMILES canónico |
C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-Bromophenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407410.png)
![(4-Bromophenyl)(9-bromo-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B407411.png)
![2-(4-Bromophenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B407416.png)
![Methyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B407418.png)
![benzyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B407419.png)
![9-Bromo-5-(4-bromophenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407420.png)

![5-{3-[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHOXY]PHENYL}-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B407423.png)
![Ethyl 5-{isonicotinoyl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B407424.png)

![6-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B407428.png)
![(2E)-2-(2,3-Dimethoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B407431.png)


